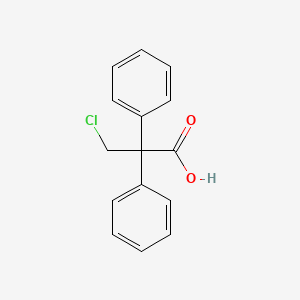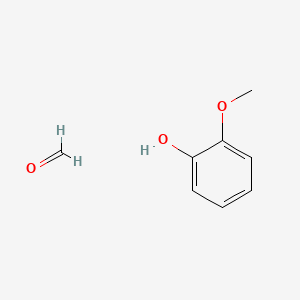
formaldehyde;2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde;2-methoxyphenol, also known as guaiacol formaldehyde, is a compound formed by the reaction of formaldehyde with 2-methoxyphenol (guaiacol). This compound is of significant interest due to its applications in various fields such as chemistry, biology, medicine, and industry. The combination of formaldehyde, a simple aldehyde, with 2-methoxyphenol, a phenolic compound, results in a versatile molecule with unique properties.
Métodos De Preparación
The synthesis of formaldehyde;2-methoxyphenol typically involves the hydroxymethylation of 2-methoxyphenol with aqueous solutions of formaldehyde (formalin). This reaction can be carried out under both homogeneous conditions, at acidic pH, and with a heterogeneous catalyst such as H-mordenite zeolite . The use of zeolite as a catalyst leads to high selectivity towards the desired product, 3-methoxy-4-hydroxybenzyl alcohol (pvanillol), due to its hydrophilic/hydrophobic properties . Industrial production methods often employ solid acid catalysts to minimize environmental impact and facilitate easier separation of the catalyst .
Análisis De Reacciones Químicas
Formaldehyde;2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives
Common reagents used in these reactions include mineral acids (e.g., HCl, HBr, H2SO4) and Lewis acids (e.g., AlCl3) . Major products formed from these reactions include vanillic alcohols and other hydroxymethyl derivatives .
Aplicaciones Científicas De Investigación
Formaldehyde;2-methoxyphenol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of formaldehyde;2-methoxyphenol involves its interaction with free radicals, thereby exhibiting antioxidant properties. The compound can donate electrons to free radicals, neutralizing them and preventing oxidative damage to cells and tissues . In addition, it can undergo hydroxymethylation reactions, which are catalyzed by acids and involve the formation of benzyl cation intermediates .
Comparación Con Compuestos Similares
Formaldehyde;2-methoxyphenol can be compared with other similar compounds such as eugenol and isoeugenol, which are also natural methoxyphenols used in various applications . Unlike these compounds, this compound is specifically synthesized for its unique properties and applications in antioxidant research and industrial production . Other similar compounds include 2-hydroxymethylphenols and bishydroxymethylphenols, which are of interest in phenol/formaldehyde polymeric studies .
Propiedades
Número CAS |
73208-73-8 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
formaldehyde;2-methoxyphenol |
InChI |
InChI=1S/C7H8O2.CH2O/c1-9-7-5-3-2-4-6(7)8;1-2/h2-5,8H,1H3;1H2 |
Clave InChI |
TUBUGIPAUYMXPQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1O.C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


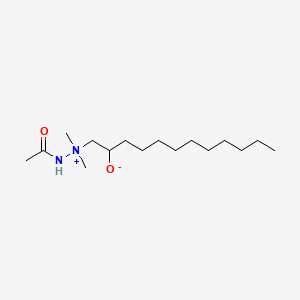
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)
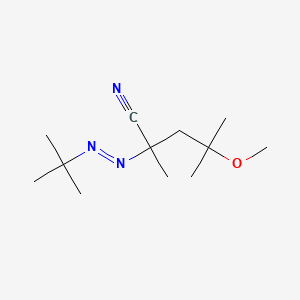
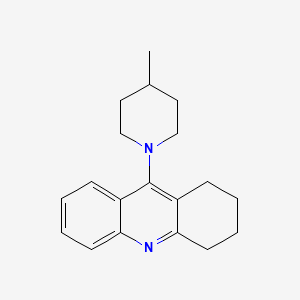

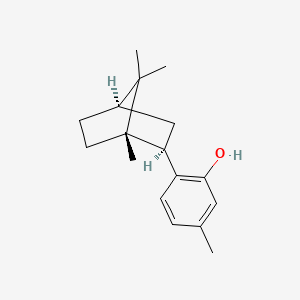
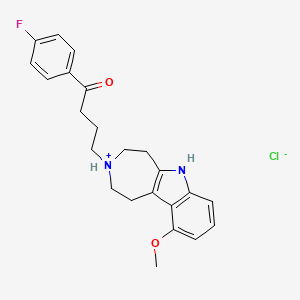
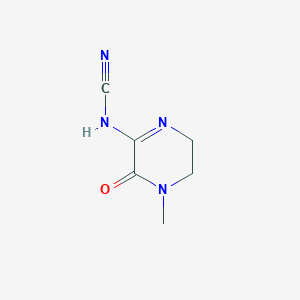
![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester](/img/structure/B13753700.png)
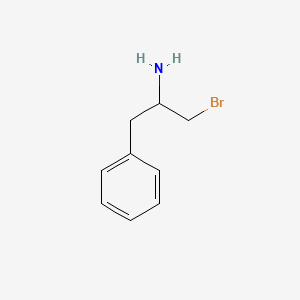
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
